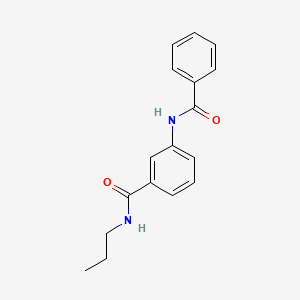

3-(benzoylamino)-N-propylbenzamide

Description

Properties

IUPAC Name |

3-benzamido-N-propylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O2/c1-2-11-18-16(20)14-9-6-10-15(12-14)19-17(21)13-7-4-3-5-8-13/h3-10,12H,2,11H2,1H3,(H,18,20)(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRDJHRNGQIVPOH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Antihypertensive Properties

Research indicates that compounds similar to 3-(benzoylamino)-N-propylbenzamide exhibit antihypertensive effects. These compounds act by relaxing smooth muscle and improving blood flow, which can be beneficial in treating conditions such as hypertension and angina pectoris. The mechanism involves the inhibition of calcium influx in vascular smooth muscle cells, leading to vasodilation and reduced vascular resistance .

Anti-asthmatic Action

The compound has shown promise as an anti-asthmatic agent. Studies have demonstrated its effectiveness in inhibiting bronchoconstriction induced by histamine and acetylcholine in experimental models. This suggests a potential role in managing asthma by relaxing airway smooth muscles and reducing airway hyperresponsiveness .

Anti-inflammatory Effects

Similar benzamide derivatives have been reported to possess anti-inflammatory properties. These compounds may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways, making them candidates for treating inflammatory diseases.

Anticancer Potential

There is emerging evidence that benzamide compounds can act as anticancer agents. Their structural features suggest they may interact with specific biological targets involved in cancer cell proliferation and survival pathways. Further research is needed to elucidate their mechanisms of action and efficacy against various cancer types.

Synthesis and Structural Variations

The synthesis of this compound can be achieved through various chemical reactions, including:

- N-acylation : Reacting benzamide with propylamine to form the desired compound.

- Alkylation : Introducing the propyl group through alkylation methods to modify the benzamide structure.

These synthetic routes allow for the development of analogs with potentially enhanced biological activities or improved pharmacokinetic properties.

Case Studies

Case Study 1: Antihypertensive Efficacy

A study evaluated the antihypertensive effects of a related benzamide compound in hypertensive animal models. Results indicated a significant reduction in blood pressure comparable to conventional calcium channel blockers, supporting its potential as a therapeutic agent for hypertension .

Case Study 2: Asthma Management

Another investigation focused on the anti-asthmatic effects of benzamide derivatives in guinea pigs subjected to allergen exposure. The results showed a marked decrease in airway resistance and improved lung function, highlighting the compound's therapeutic potential for asthma management .

Data Table: Summary of Applications

Comparison with Similar Compounds

N-[3-(Benzoylamino)-1-ethylpropyl]benzamide (Compound 356)

- Structural Differences: The ethylpropyl chain in Compound 356 introduces a branched alkyl group, compared to the linear propyl group in 3-(benzoylamino)-N-propylbenzamide.

- Conformational Analysis: Studies on Compound 356 highlight the role of alkyl chain branching in stabilizing specific conformations.

- Applications : Branched alkyl chains are often used to optimize pharmacokinetic properties, such as metabolic stability or membrane permeability.

3-(Benzoylamino)-N-{4-[(1,3-Thiazol-2-ylamino)sulfonyl]phenyl}benzamide

- Structural Differences: This analog incorporates a sulfonylphenyl-thiazole moiety, adding hydrogen-bond acceptor/donor sites absent in the target compound.

- Functional Impact: The sulfonamide group enhances solubility in polar solvents and may improve bioavailability. Thiazole rings are known to interact with enzymes (e.g., kinases) or receptors, suggesting this derivative has higher specificity for certain biological targets .

- Synthetic Complexity : The additional synthetic steps required for sulfonylation and thiazole incorporation make this analog more challenging to produce than the parent compound.

3-(Benzyloxy)-N-(3-hydroxypropyl)benzamide

- Structural Differences: Replaces the benzoylamino group with a benzyloxy group (-O-C₆H₅) and substitutes the propyl chain with a hydroxypropyl group.

- However, the benzyloxy group reduces hydrogen-bonding capacity compared to the benzoylamino group, which may limit interactions with polar biological targets .

- Applications : Hydroxypropyl derivatives are often used in prodrug designs to enhance absorption.

(E)-2-(Benzoylamino)-3-[1-(6-chloro-3-pyridazin-6-yl)pyrazol-4-yl]propenoic Acid

- Structural Differences: Incorporates a pyridazine-pyrazole heterocyclic system and a propenoic acid moiety.

- Biological Activity: The chloro-pyridazine group is associated with antimicrobial or antiviral activity. The propenoic acid moiety introduces acidity, which can influence ionization state and tissue distribution.

- Thermal Stability : Reported melting points (187–189°C and 253–255°C) suggest higher thermal stability compared to simpler benzamides, likely due to extended conjugation .

N,N-Dibenzyl-3-[[3-(Dibenzylamino)-3-oxopropyl]amino]propanamide

- Structural Differences : Features multiple dibenzyl groups, significantly increasing lipophilicity.

- Pharmacokinetic Profile: The high lipophilicity may enhance blood-brain barrier penetration but reduce solubility in aqueous media. This contrasts with the target compound’s balance of moderate hydrophobicity from the propyl chain and polarity from the benzoylamino group .

Data Table: Key Properties of this compound and Analogs

| Compound Name | Molecular Formula | Key Substituents | Melting Point (°C) | Notable Properties |

|---|---|---|---|---|

| This compound | C₁₇H₁₈N₂O₂ | Benzoylamino, N-propyl | Not reported | Moderate lipophilicity, flexible chain |

| N-[3-(Benzoylamino)-1-ethylpropyl]benzamide | C₁₉H₂₂N₂O₂ | Benzoylamino, branched ethylpropyl | Not reported | Enhanced steric hindrance |

| 3-(Benzoylamino)-N-sulfonylthiazole analog | C₂₃H₂₀N₄O₃S | Sulfonylphenyl, thiazole | Not reported | High solubility, enzyme interaction |

| (E)-2-(Benzoylamino)-pyridazine derivative | C₁₇H₁₂ClN₅O₂ | Chloro-pyridazine, propenoic acid | 187–189 | Antimicrobial potential, thermal stability |

Research Implications and Limitations

- Synthetic Strategies: and describe benzamide syntheses via acyl chloride reactions or hydrazide condensations, which may apply to the target compound.

- Further research is needed to validate its pharmacological profile.

- Structural Optimization: The propyl chain in this compound offers a balance between flexibility and hydrophobicity, making it a versatile intermediate for further derivatization .

Q & A

Q. Optimization Tips :

- Temperature : Maintain 0–5°C during benzoylation to minimize side reactions.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) improves purity .

Basic: How can structural characterization of this compound be performed to confirm its molecular configuration?

Methodological Answer:

- X-ray Diffraction (XRD) : Resolves crystal packing and bond angles (e.g., monoclinic P21/c space group observed in related benzamides) .

- NMR Spectroscopy :

- ¹H NMR : Peaks at δ 7.5–8.1 ppm (aromatic protons), δ 3.2–3.5 ppm (N-propyl CH₂), and δ 1.5 ppm (propyl CH₃).

- ¹³C NMR : Carbonyl (C=O) at ~167 ppm, benzoyl carbons at 120–140 ppm.

- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ matching theoretical mass (C₁₇H₁₈N₂O₂: 282.14 g/mol) .

Advanced: How do structural modifications (e.g., halogenation or alkyl chain variation) impact the biological activity of this compound derivatives?

Methodological Answer:

- Halogenation : Introducing Cl or F at the benzoyl ring (meta/para positions) enhances binding to enzyme active sites (e.g., kinase inhibition).

- Example : 3-Chloro analogs show improved IC₅₀ values in enzymatic assays due to increased electrophilicity .

- Alkyl Chain Length : Extending the N-propyl group to N-pentyl reduces solubility but increases lipophilicity, affecting membrane permeability in cell-based assays .

- SAR Studies : Use molecular docking (AutoDock Vina) and MD simulations to predict interactions with targets like COX-2 or EGFR .

Advanced: How can contradictory data on the compound’s biological activity (e.g., anti-inflammatory vs. cytotoxic effects) be resolved?

Methodological Answer:

- Dose-Response Assays : Establish a clear concentration range (e.g., 1–100 µM) to differentiate therapeutic vs. toxic effects.

- Selectivity Profiling : Screen against related targets (e.g., COX-1 vs. COX-2) using competitive binding assays.

- Metabolite Analysis : LC-MS/MS to identify degradation products or active metabolites that may contribute to off-target effects .

Basic: What analytical techniques are recommended for quantifying this compound in complex matrices (e.g., serum or tissue homogenates)?

Methodological Answer:

- HPLC-UV/Vis : Use a C18 column (5 µm, 250 × 4.6 mm) with mobile phase acetonitrile/0.1% formic acid (60:40 v/v). Retention time ~8.2 min .

- LC-MS/MS : MRM transitions m/z 282 → 105 (quantifier) and 282 → 77 (qualifier) with electrospray ionization (ESI+).

- Sample Prep : Protein precipitation (acetonitrile) or solid-phase extraction (C18 cartridges) for serum/tissue .

Advanced: What strategies mitigate crystallization challenges during scale-up synthesis of this compound?

Methodological Answer:

- Polymorph Screening : Test solvents (ethanol, acetone, THF) at varying cooling rates to identify stable crystal forms .

- Seeding : Add microcrystalline seeds during nucleation to control crystal growth.

- Hot-Melt Extrusion : For amorphous solid dispersions, use polymers like PVP-VA64 to enhance bioavailability .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

- PPE : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods during synthesis to avoid inhalation of fine particles (S22 safety notation) .

- Waste Disposal : Neutralize acidic byproducts with sodium bicarbonate before aqueous disposal .

Advanced: How does the compound’s stability under varying pH and temperature conditions affect its applicability in long-term studies?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.